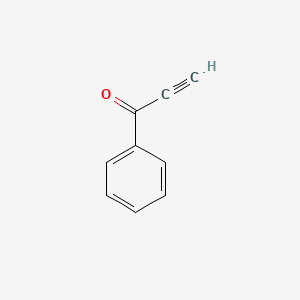

1-phenylprop-2-yn-1-one

CAS No.: 3623-15-2

Cat. No.: VC1674684

Molecular Formula: C9H6O

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3623-15-2 |

|---|---|

| Molecular Formula | C9H6O |

| Molecular Weight | 130.14 g/mol |

| IUPAC Name | 1-phenylprop-2-yn-1-one |

| Standard InChI | InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H |

| Standard InChI Key | JITPLZPWKYUTDM-UHFFFAOYSA-N |

| SMILES | C#CC(=O)C1=CC=CC=C1 |

| Canonical SMILES | C#CC(=O)C1=CC=CC=C1 |

Introduction

Physical and Chemical Properties

Physical Properties

1-Phenylprop-2-yn-1-one exists as a white to yellow crystalline powder or lumps at room temperature. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 1-Phenylprop-2-yn-1-one

The compound has moderate solubility in common organic solvents such as dichloromethane, ethanol, and diethyl ether, while it exhibits poor solubility in water .

Spectroscopic Properties

The spectroscopic analysis of 1-phenylprop-2-yn-1-one provides essential structural confirmation. The infrared spectrum shows characteristic absorption bands, including the C≡C stretching vibration (around 2100 cm⁻¹) and the strong carbonyl (C=O) stretching band (approximately 1650-1670 cm⁻¹) . The ¹H NMR spectrum displays signals for the terminal alkyne proton and aromatic protons, while the ¹³C NMR spectrum exhibits distinctive peaks for the carbonyl carbon, alkyne carbons, and aromatic carbons.

Synthesis Methods

Several methods have been developed for the synthesis of 1-phenylprop-2-yn-1-one. The most common approaches include:

Oxidation of 1-Phenyl-2-propyn-1-ol

One straightforward method involves the oxidation of 1-phenyl-2-propyn-1-ol using appropriate oxidizing agents. This alcohol precursor (CAS: 4187-87-5) can be oxidized to yield the corresponding ketone .

From Acylbromoacetylenes

As described in the literature, 1-phenylprop-2-yn-1-one can be synthesized from acylbromoacetylenes through various transformations. This approach is particularly useful for the preparation of 2-acylethynylpyrroles, which are important intermediates in heterocyclic chemistry .

Elimination Reactions

The preparation of 1-phenylprop-2-yn-1-one can also be achieved through elimination reactions from 2,3-dibromo-3-(5-nitro-2-furyl)-1-phenylpropan-1-one using appropriate bases such as triethylamine in benzene. This method was described in experimental procedures for crystal structure determination .

Table 2: Synthesis Methods for 1-Phenylprop-2-yn-1-one

Chemical Reactions

The presence of both a carbonyl group and a triple bond makes 1-phenylprop-2-yn-1-one a highly reactive compound capable of participating in various chemical transformations.

Reaction with Guanidine

1-Phenylprop-2-yn-1-one reacts with guanidine nitrate to form pyrrole-aminopyrimidine ensembles. This cyclocondensation reaction proceeds efficiently under heating (110-115 °C, 4 h) in the KOH/DMSO system, yielding up to 91% of the desired products. The reaction involves nucleophilic addition of guanidine to the triple bond of the propynone, followed by intramolecular cyclization and water elimination .

The proposed mechanism involves:

-

Nucleophilic addition of guanidine to the triple bond

-

Intramolecular cyclization with participation of the carbonyl group

-

Elimination of water from the intermediate 3,4-dihydropyrimidin-4-ol

Reaction with Pyrazole

1-Phenylprop-2-yn-1-one readily reacts with 1H-pyrazole in solid Al₂O₃ at room temperature to form 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. This reaction occurs with a 2:1 ratio of pyrazole to propynone, yielding the product in 52% yield after 24 hours. The product has been characterized by ¹H-NMR, ¹³C-NMR, IR spectroscopy, X-ray diffraction, and elemental analysis .

Chalcogen Baylis-Hillman Reaction

1-Phenylprop-2-yn-1-one participates in the chalcogen Baylis-Hillman reaction, which is mediated by TiCl₄ and Me₂S. This reaction leads to the formation of (Z,E-chloromethylidene)-3-hydroxy-1-phenyl-5-organylpent-4-yn-1-ones through a tandem α-hydroxyethynylation/β-chlorination process .

Cycloaddition Reactions

The alkyne functionality in 1-phenylprop-2-yn-1-one makes it suitable for various cycloaddition reactions, including the formation of heterocyclic compounds. The compound's reactivity toward cycloaddition is enhanced by the adjacent electron-withdrawing carbonyl group, which polarizes the triple bond and facilitates nucleophilic attack .

Table 3: Key Reactions of 1-Phenylprop-2-yn-1-one

Applications and Research Significance

Synthetic Building Block

1-Phenylprop-2-yn-1-one serves as a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. Its reactivity allows for the preparation of various nitrogen-containing heterocycles, which are prevalent in pharmaceutically active compounds .

Pharmaceutical Research

The products derived from 1-phenylprop-2-yn-1-one, such as pyrrole-aminopyrimidine ensembles, have pharmaceutical potential. These compounds may exhibit biological activities that could be exploited in drug development .

Materials Science

The alkynyl ketone functionality in 1-phenylprop-2-yn-1-one makes it relevant for materials science applications, particularly in the synthesis of conjugated systems with interesting electronic and optical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume